(2-Methylthiazol-4-yl)methanamine dihydrochloride
Overview
Description
Scientific Research Applications
1. Synthesis and Structural Analysis
(2-Methylthiazol-4-yl)methanamine dihydrochloride is involved in the synthesis of complex chemical compounds. For instance, in the study by Younas et al. (2014), a related compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, was synthesized using 1,3-dipolar cycloaddition reaction. The structural details of these compounds were established using NMR spectroscopy, Elemental Analysis, and MS data (Younas, Hallaoui & Alami, 2014).
2. Antimicrobial Activities
Compounds derived from this compound have been evaluated for their antimicrobial properties. Thomas et al. (2010) synthesized a series of derivatives and assessed their in vitro antibacterial and antifungal activities. The study found that many compounds exhibited moderate to very good antimicrobial activities (Thomas, Adhikari & Shetty, 2010).
3. Catalytic Applications
The compound also finds application in catalysis. Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, a structurally related compound, and used it to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated high efficiency in transfer hydrogenation reactions, with excellent conversions and high turnover frequency values (Karabuğa, Bars, Karakaya & Gümüş, 2015).
4. Synthesis of Novel Compounds
The synthesis of novel compounds involving this compound has been a subject of research. Schlosser et al. (2015) reported a novel synthesis of benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives using ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials (Schlosser, Johannes, Zindler, Lemmerhirt, Sommer, Schütt & Peifer, 2015).
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4-7-5(2-6)3-8-4;;/h3H,2,6H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVNSRUBFMCHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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